7-Nitro-2-(1,3-thiazol-2-yl)-1H-indole
Description
7-Nitro-2-(1,3-thiazol-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a nitro group at the 7-position and a thiazole ring at the 2-position. This structure combines electron-withdrawing (nitro) and electron-rich (thiazole) moieties, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C11H7N3O2S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
2-(7-nitro-1H-indol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-2-7-6-8(13-10(7)9)11-12-4-5-17-11/h1-6,13H |
InChI Key |
UIIWBJKBBBPJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C3=NC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s closest structural analogs include:
- 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (Compound A, from ):
- Substituents : A pyrrolopyridine group replaces the nitro group, introducing additional nitrogen atoms and a fused ring system.
- Electronic Effects : The pyrrolopyridine moiety is electron-rich, contrasting with the electron-withdrawing nitro group in 7-nitro-2-(1,3-thiazol-2-yl)-1H-indole. This difference likely alters solubility, reactivity, and binding affinity in biological systems.
- 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound B, from ):
- Substituents : A triazole-ethyl linker and a methoxyphenyl group replace the thiazole and nitro groups.
- Functional Implications : The methoxy group (electron-donating) and triazole (hydrogen-bonding capability) suggest divergent physicochemical properties compared to the nitro-thiazole system.
Table 1: Structural and Electronic Comparison
Spectroscopic and Analytical Data
- This compound: Absence of spectral data in the evidence limits direct comparison. However, the nitro group is expected to induce deshielding in ¹H NMR (e.g., aromatic protons near NO₂ δ > 8.0 ppm) and distinct UV-Vis absorption due to conjugation.
- Compound B : Exhibits ¹H NMR signals at δ 7.64 (aromatic protons) and δ 3.81 (methoxy group), with a molecular ion peak at m/z 319.1559 . These features contrast with the anticipated spectral profile of the nitro-thiazole analog.
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